molecular formula C15H11FN2OS2 B2922921 3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 330201-42-8

3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2922921
CAS No.: 330201-42-8
M. Wt: 318.38
InChI Key: IDZUQOVMODXBHW-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methylthio Group: The methylthio group is introduced through nucleophilic substitution reactions, typically using methylthiolating agents like methyl iodide.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Lacks the fluorine and methylthio groups, resulting in different chemical properties and biological activities.

    6-fluorobenzothiazole: Contains a fluorine atom but lacks the methylthio and benzamide groups, leading to distinct reactivity and applications.

    N-methylbenzothiazole:

Biological Activity

3-Fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a novel compound derived from benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12FN2S2\text{C}_{14}\text{H}_{12}\text{F}\text{N}_2\text{S}_2

This compound contains a fluorine atom and a methylthio group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results indicate that modifications in the benzothiazole structure can enhance anticancer efficacy.

  • Case Study : A related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, demonstrated IC50 values around 6.46 μM against Aβ-ABAD interaction, suggesting that similar derivatives could exhibit potent anticancer effects .

Anti-inflammatory Effects

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophages.

  • Research Findings : The expression levels of these cytokines were assessed using ELISA, revealing that certain benzothiazole derivatives could effectively inhibit their production, thereby suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been well documented. Compounds similar to this compound have exhibited significant antibacterial and antifungal activities.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
6-thiocyanate-β-bromo-propionyl-UBTAntibacterial50 μg/mL
26a, 26f, 26gAntifungal200 μg/mL

These findings underscore the potential utility of this compound in developing new antimicrobial agents .

The mechanisms by which benzothiazole derivatives exert their biological effects are multifaceted:

  • Inhibition of Cell Proliferation : These compounds often induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation.
  • Cytokine Modulation : The suppression of pro-inflammatory cytokines points to a mechanism involving the inhibition of NF-kB signaling pathways.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in related compounds.

Properties

IUPAC Name

3-fluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-15-18-12-6-5-11(8-13(12)21-15)17-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZUQOVMODXBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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